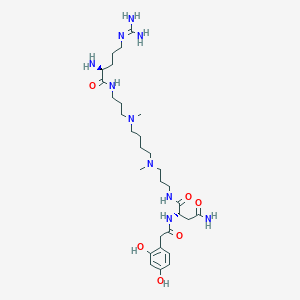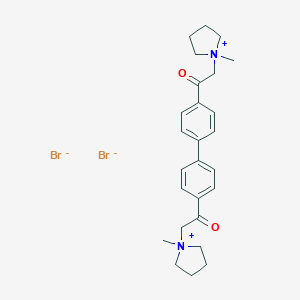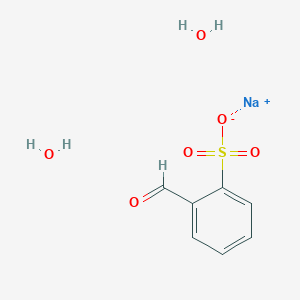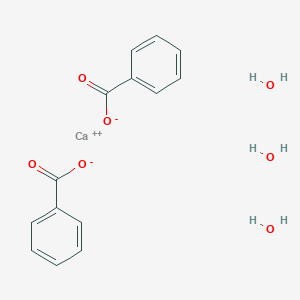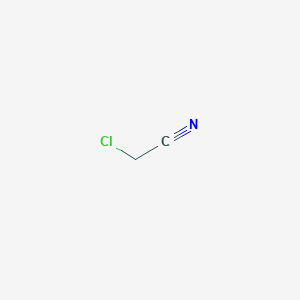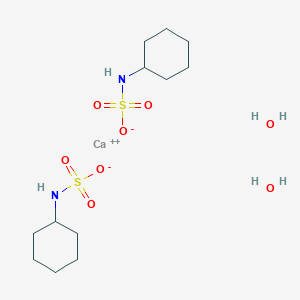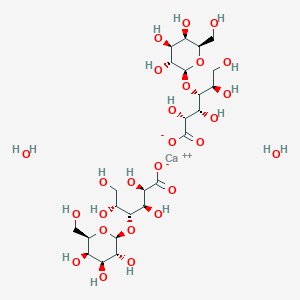
Calcium lactobionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium lactobionate is a calcium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. It is known for its high solubility in water and its use in various industrial and medical applications. This compound is particularly valued for its antioxidant, chelating, and moisturizing properties .
Mechanism of Action
Target of Action
Calcium lactobionate dihydrate primarily targets the nervous, muscular, and skeletal systems . It plays a crucial role in maintaining cell membrane and capillary permeability . It also acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .
Mode of Action
In the body, this compound dihydrate dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for bone formation and blood coagulation . Lactobionic acid, on the other hand, serves as an energy source by acting as an intermediate in metabolic pathways .
Biochemical Pathways
The biochemical pathways affected by this compound dihydrate are primarily related to calcium homeostasis and energy metabolism. Calcium ions play a vital role in various cellular processes, including signal transduction, muscle contraction, and maintaining the integrity of cell membranes . Lactobionic acid participates in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The primary result of this compound dihydrate’s action is the prevention or treatment of conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .
Action Environment
The action of this compound dihydrate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to preserve the compound in well-closed containers .
Biochemical Analysis
Biochemical Properties
It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways
Cellular Effects
The specific cellular effects of Calcium Lactobionate Dihydrate are not well-documented. Calcium, a component of this compound, is known to influence various cellular processes. It plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that calcium ions can bind to various biomolecules, leading to changes in enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of barium carbonate. The resulting lactobionic acid is then neutralized with calcium carbonate to form this compound . Another method involves the electrolytic oxidation of lactose in the presence of calcium bromide and calcium carbonate .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation broth is treated with calcium carbonate to neutralize the acid and precipitate this compound . The product is then purified using ion-exchange chromatography and ethanol precipitation .
Chemical Reactions Analysis
Types of Reactions
Calcium lactobionate primarily undergoes oxidation reactions. It can be oxidized to form lactobionic acid, which can further react to form lactobionolactone .
Common Reagents and Conditions
Oxidation: Bromine water, calcium carbonate
Neutralization: Calcium carbonate
Fermentation: , calcium carbonate
Major Products
Lactobionic Acid: Formed by the oxidation of lactose
Lactobionolactone: Formed by the further reaction of lactobionic acid
Scientific Research Applications
Calcium lactobionate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Calcium Glubionate: Another calcium salt used to treat calcium deficiencies.
Potassium Lactobionate: Used in organ preservation solutions for its osmotic support properties.
Sodium Lactobionate: Similar to calcium lactobionate but with different solubility and stability properties.
Uniqueness
This compound is unique due to its high solubility in water and its multifunctional properties as a chelating agent, antioxidant, and moisturizer. Its ability to form stable complexes with metal ions makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
110638-68-1 |
|---|---|
Molecular Formula |
C12H21CaO12+ |
Molecular Weight |
397.37 g/mol |
IUPAC Name |
calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+2/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 |
InChI Key |
NPOCJVVCDUFRAS-WWNCWODVSA-M |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Key on ui other cas no. |
110638-68-1 |
Pictograms |
Irritant |
Related CAS |
5001-51-4 (calcium salt[2:1]) 110638-68-1 (calcium salt/solvate) 12569-38-9 (calcium glubionate salt/solvate) 129388-07-4 (levdobutamine salt/solvate) 135326-55-5 (clarithromycin salt/solvate) 305831-47-4 (azithromycin salt/solvate) 33659-28-8 (calcium bromo salt/solvate) 3847-29-8 (erythromycin salt/solvate) 69313-67-3 (potassium salt/solvate) 97635-31-9 (calcium glubionate salt/solvate) |
Synonyms |
4-O-β-D-Galactopyranosyl-D-gluconic acid Calcium Salt (2:1) Dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)



